Cas no 896330-49-7 (2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

2-{(3-Fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a (3-fluorophenyl)methylsulfanyl moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of both sulfur and fluorine substituents, which can enhance binding affinity and metabolic stability. The compound’s unique scaffold may serve as a versatile intermediate for the synthesis of biologically active molecules, including kinase inhibitors or antimicrobial agents. Its well-defined chemical properties and synthetic accessibility make it a valuable candidate for further research in drug discovery and development.
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure
896330-49-7 structure
Product Name:2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
CAS No:896330-49-7
MF:C14H10FN3OS
MW:287.312104701996
CID:6612323
PubChem ID:7256656
Update Time:2025-10-25

2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
    • 2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
    • 896330-49-7
    • 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • F2543-0100
    • 2-((3-fluorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • AKOS024658826
    • Inchi: 1S/C14H10FN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
    • InChI Key: LHQSROOFIMCOLM-UHFFFAOYSA-N
    • SMILES: S(C1=NC(N2C=CC=CC2=N1)=O)CC1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 287.05286129g/mol
  • Monoisotopic Mass: 287.05286129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 70.3Ų

2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>

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Additional information on 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one

Recent Advances in the Study of 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7)

The compound 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its structural optimization and biological evaluation, revealing significant potential in targeted cancer therapies.

Structural analysis shows that this heterocyclic compound features a unique pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-fluorobenzylthio substituent at position 2. This molecular architecture provides multiple sites for modification, allowing for fine-tuning of pharmacological properties. Recent synthetic approaches have improved the yield and purity of this compound, with novel routes achieving >85% purity in fewer than five steps.

In vitro studies demonstrate potent inhibitory activity against several cancer-related kinases, particularly showing nanomolar IC50 values against FLT3 and CDK family kinases. The fluorophenyl moiety appears crucial for maintaining binding affinity while improving metabolic stability. Structure-activity relationship (SAR) studies published in 2023 revealed that modifications at the sulfur position significantly impact both potency and selectivity.

Pharmacokinetic evaluations in rodent models show favorable absorption and distribution profiles, with oral bioavailability exceeding 60% in optimized derivatives. The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in CNS malignancies. Recent patent filings (2023-2024) indicate growing commercial interest, with several pharmaceutical companies developing analogs for oncology indications.

Toxicology studies to date show manageable safety profiles, with the most common adverse effects being reversible hepatic enzyme elevations at higher doses. Current clinical development focuses on combination therapies, particularly with existing tyrosine kinase inhibitors. The compound's mechanism appears complementary to current standards of care, potentially addressing resistance mechanisms in leukemia and solid tumors.

Future research directions include further exploration of its polypharmacology profile and development of prodrug formulations to enhance solubility. The compound's unique scaffold continues to attract attention as a versatile platform for drug discovery, with potential applications extending beyond oncology to inflammatory and neurodegenerative diseases.

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